6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride
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Overview
Description
“6-Methyl-2-(4-tosylpiperazin-1-yl)benzo[d]thiazole hydrochloride” is a compound that belongs to the benzothiazole class of compounds . Benzothiazoles are important heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as “this compound”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Benzothiazole derivatives have been found to undergo a variety of chemical reactions. For instance, they can undergo reactions with 2-aminothiophenol and aldehydes . They can also participate in reactions with o-iodoanilines or electron-rich aromatic amines with K2S and DMSO to provide 2-unsubstituted benzothiazoles .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can vary depending on the specific structure of the compound. For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .Scientific Research Applications
Synthesis and Building Blocks in Drug Discovery
Benzo[d]thiazole derivatives are pivotal in synthetic and medicinal chemistry due to their bioactive properties, making them integral components of various compounds and drugs. An elegant pathway for the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole derivatives has been described, which serve as building blocks allowing for substantial exploration of chemical space around the molecule when targeting specific ligands. This synthesis route is vital for creating compounds with potential therapeutic applications, highlighting the benzo[d]thiazole's versatility in drug discovery processes (Durcik et al., 2020).
Antimicrobial and Anticancer Properties
Significant research efforts have been directed towards synthesizing new derivatives of benzo[d]thiazole with improved antimicrobial and anticancer activities. Studies on the synthesis and microbial evaluation of new pyridine derivatives have yielded compounds that demonstrate variable and modest antimicrobial activities against several bacterial and fungal strains (Patel & Agravat, 2007). Additionally, novel 4-thiazolidinones containing the benzothiazole moiety have been screened for antitumor activities, with some compounds showing promising results against various cancer cell lines, indicating the potential for benzo[d]thiazole derivatives in developing new anticancer therapies (Havrylyuk et al., 2010).
Anticonvulsant Evaluation
The exploration of benzo[d]thiazole derivatives for anticonvulsant effects has led to the synthesis of compounds evaluated using various models of experimental epilepsy. This research underscores the potential of benzo[d]thiazole derivatives in the treatment of epilepsy and other neurological disorders, demonstrating the compound's versatility beyond antimicrobial and anticancer applications (Malik et al., 2013).
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes , which could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment.
Future Directions
The development of new benzothiazole derivatives and the exploration of their biological activities is a promising area of research. Future work could involve the synthesis of new benzothiazole derivatives and the investigation of their in vitro and in vivo activity . Additionally, further studies could be conducted to explore the mechanism of resistance of anti-TB drugs .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the benzothiazole derivative .
Cellular Effects
Benzothiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methyl-2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S2.ClH/c1-14-3-6-16(7-4-14)26(23,24)22-11-9-21(10-12-22)19-20-17-8-5-15(2)13-18(17)25-19;/h3-8,13H,9-12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIKCRKGSBLIDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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